molecular formula C16H13BrN2O2 B5564993 3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B5564993
M. Wt: 345.19 g/mol
InChI Key: HUIYILRULRCHPX-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromophenyl group and a methoxyphenylmethyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 4-methoxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is heated to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenylmethyl group.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or aldehydes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromophenyl and methoxyphenylmethyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-1,2,4-oxadiazole: Lacks the methoxyphenylmethyl group, resulting in different chemical and biological properties.

    5-(4-methoxyphenyl)-1,2,4-oxadiazole: Lacks the bromophenyl group, affecting its reactivity and applications.

    3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of both bromophenyl and methoxyphenylmethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIYILRULRCHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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